molecular formula C23H18FN3O5 B2843209 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396813-68-5

1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2843209
CAS RN: 1396813-68-5
M. Wt: 435.411
InChI Key: XSXKSFLKYIPCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H18FN3O5 and its molecular weight is 435.411. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Development and Material Science

Poly(1,3,4-oxadiazole-imide)s and Fluorinated Derivatives

New poly(1,3,4-oxadiazole-imide)s incorporating dimethylsilane units and fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been synthesized. These polymers exhibit high thermal stability, solubility in polar organic solvents, and potential for use in electronics due to their smooth, pinhole-free surfaces and fluorescence properties. The introduction of fluorine atoms and oxadiazole rings into the polymer backbones contributes to their exceptional stability and optical characteristics, making them suitable for advanced material applications (Hamciuc et al., 2005); (Hamciuc et al., 2005).

Organic Electronics and Photophysics

Fluorescent pH Sensors and Organic Light-Emitting Diodes (OLEDs)

Heteroatom-containing organic fluorophores exhibiting aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics have been designed. Such compounds serve as fluorescent pH sensors capable of detecting acidic and basic organic vapors, highlighting their potential in sensor technology and organic electronics (Yang et al., 2013).

Additionally, the development of new materials for OLEDs, including those utilizing oxadiazole derivatives as electron-transporting and exciton-blocking layers, demonstrates the relevance of such compounds in improving device efficiency and performance. These materials contribute to reduced driving voltages, high efficiency, and stable device operation across blue, green, and red OLEDs, underscoring the importance of oxadiazole and pyridine units in enhancing electron mobility and exciton confinement (Shih et al., 2015).

properties

IUPAC Name

1-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5/c1-30-15-8-9-20(31-2)17(11-15)19(28)13-27-12-14(7-10-21(27)29)23-25-22(26-32-23)16-5-3-4-6-18(16)24/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXKSFLKYIPCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.